Hexane-2-sulfonyl chloride

Description

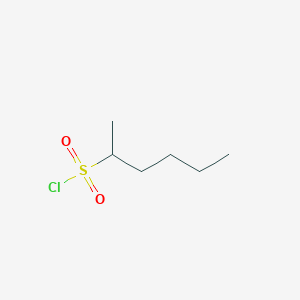

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDDAIWDUEVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alkanesulfonyl Chlorides As Synthetic Intermediates in Modern Chemical Research

Alkanesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an alkyl chain. They are highly valued in organic chemistry as precursors to a variety of sulfur-containing functional groups. magtech.com.cn The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. eurjchem.comthieme-connect.de

The synthesis of these compounds has evolved to include more environmentally friendly and efficient methods. One notable approach is the oxidative chlorination of S-alkyl isothiourea salts using reagents like N-chlorosuccinimide (NCS). thieme-connect.comorganic-chemistry.org This method avoids the use of hazardous reagents such as chlorine gas and provides a direct route to alkanesulfonyl chlorides from readily available starting materials like alkyl halides. thieme-connect.com For instance, the synthesis of butane-2-sulfonyl chloride, a secondary alkanesulfonyl chloride similar in structure to hexane-2-sulfonyl chloride, has been achieved in a moderate yield of 45% using this protocol. thieme-connect.com The reactions of alkanesulfonyl chlorides are diverse; they can undergo nucleophilic substitution at the sulfur atom or, in the presence of a base, elimination of hydrogen chloride to form highly reactive sulfene (B1252967) intermediates. tandfonline.comtandfonline.com These sulfenes can then be trapped by various nucleophiles. tandfonline.comtandfonline.com

The table below summarizes some key properties of this compound.

| Property | Value | Source |

| CAS Number | 872309-34-7 | cymitquimica.com |

| Molecular Formula | C₆H₁₃ClO₂S | cymitquimica.com |

| Molecular Weight | 184.69 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Mechanistic Investigations of Reactions Involving Hexane 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental reaction class. For alkanesulfonyl chlorides like hexane-2-sulfonyl chloride, these reactions are generally understood to proceed via a bimolecular pathway, where both the sulfonyl chloride and the nucleophile are involved in the rate-determining step. beilstein-journals.org, nih.gov The high energy required to form a sulfonyl cation makes a unimolecular (SN1) mechanism unfavorable under typical solvolytic conditions. beilstein-journals.org, beilstein-journals.org

Detailed SN2 Mechanistic Pathways

The substitution reactions of alkanesulfonyl chlorides are predominantly characterized as SN2-type processes. nih.gov, mdpi.com This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic sulfur center, and the chloride leaving group departs simultaneously. byjus.com This is in contrast to a stepwise addition-elimination mechanism, which is generally not favored for the solvolysis of sulfonyl chlorides. nih.gov

In the SN2 reaction at the sulfur(VI) center, the nucleophile attacks from the backside relative to the leaving group (chloride). byjus.com This leads to the formation of a high-energy transition state. libretexts.org This transient species is characterized by a pentacoordinated sulfur atom adopting a trigonal bipyramidal geometry. beilstein-journals.org, pressbooks.pub In this geometry, the incoming nucleophile and the departing chloride ion occupy the two axial positions, while the two oxygen atoms and the alkyl group (the hexan-2-yl group in this case) are situated in the equatorial plane. pressbooks.pub The bonds to the nucleophile and the leaving group are partial, representing the simultaneous processes of bond formation and bond breaking. libretexts.org

The structure of the alkyl group (R) in an alkanesulfonyl chloride (RSO₂Cl) significantly influences the rate of SN2 reactions. Key factors include steric hindrance and electronic effects.

Steric Effects: The SN2 transition state is sterically crowded around the sulfur center. libretexts.org Increasing the steric bulk of the alkyl substituent hinders the approach of the nucleophile, thereby increasing the activation energy and slowing the reaction rate. For this compound, the secondary nature of the carbon attached to the sulfonyl group presents more steric hindrance than a primary alkyl group (e.g., in 1-hexanesulfonyl chloride) but less than a tertiary one. Studies on analogous compounds show that secondary alkyl halides generally react slower than primary ones in SN2 reactions. libretexts.org, libretexts.org

Electronic Effects: The hexyl group is an electron-donating alkyl group. Electron-donating groups can slightly decrease the electrophilicity of the sulfur atom, which would be expected to slow down the rate of nucleophilic attack. Conversely, electron-withdrawing groups on the alkyl chain would increase the positive character of the sulfur atom, making it more susceptible to attack by a nucleophile. researchgate.net

Solvolysis Mechanisms (SN1 and SN2 Contributions)

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For secondary alkanesulfonyl chlorides like this compound, the mechanism is predominantly SN2, although some minor contribution from an SN1-like pathway with significant charge separation in the transition state cannot be entirely ruled out, especially in highly ionizing, non-nucleophilic solvents. beilstein-journals.org, nih.gov However, extensive studies on various alkanesulfonyl and arenesulfonyl chlorides consistently support a bimolecular mechanism under a wide range of solvolytic conditions. mdpi.com, mdpi.com

The kinetics of solvolysis are highly dependent on the properties of the solvent. The extended Grunwald-Winstein equation is a valuable tool for elucidating solvolysis mechanisms:

log(k/k₀) = lNT + mYCl

In this equation, k and k₀ are the solvolysis rate constants in a given solvent and a standard solvent (80% ethanol/20% water), respectively. The parameter l measures the sensitivity of the reaction rate to the solvent's nucleophilicity (NT), while m measures the sensitivity to the solvent's ionizing power (YCl).

For reactions proceeding via an SN2 mechanism, the rate is sensitive to both the nucleophilic participation of the solvent (l > 0) and its ionizing power (m > 0). Studies on analogous secondary alkanesulfonyl chlorides demonstrate l and m values consistent with a bimolecular mechanism where bond formation is significant in the transition state. For instance, a comparison of various sulfonyl chlorides shows l values typically around 1.0 or higher and m values in the range of 0.5-0.7, supporting a concerted SN2 process. mdpi.com, mdpi.com

Table 1: Grunwald-Winstein Parameters for Solvolysis of Alkanesulfonyl Chloride Analogues

| Compound | l value | m value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2-Propanesulfonyl chloride | ~1.3 | ~0.6 | SN2 | mdpi.com |

| Cyclohexanesulfonyl chloride | 0.81 | 0.41 | SN2 | |

| Benzenesulfonyl chloride | 1.10 | 0.61 | SN2 | researchgate.net |

| p-Nitrobenzenesulfonyl chloride | 1.18 | 0.68 | SN2 | mdpi.com |

This is an interactive table. The data presented are for analogous compounds and are representative of the expected behavior for this compound.

The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (D₂O or CH₃OD), provides further insight into the transition state. For solvolysis of sulfonyl chlorides, KSIE values (kH/kD) are typically greater than 1, indicating that the O-H bond of the solvent molecule is being broken in the rate-determining step.

This observation is consistent with a mechanism where one solvent molecule acts as a nucleophile while a second solvent molecule acts as a general base, assisting in the removal of a proton from the attacking nucleophile in the transition state. mdpi.com For sulfonyl chlorides, reported KSIE values are often in the range of 1.5 to 2.3, which strongly supports a bimolecular (SN2) pathway and argues against a unimolecular (SN1) mechanism, which would exhibit a KSIE closer to unity. beilstein-journals.org, mdpi.com, nih.gov

Table 2: Kinetic Solvent Isotope Effects for Solvolysis of Sulfonyl Chloride Analogues

| Substrate | kH₂O/kD₂O | kMeOH/kMeOD | Reference |

|---|---|---|---|

| Methanesulfonyl chloride | 1.57 | - | beilstein-journals.org |

| Benzenesulfonyl chloride | 1.56 | - | nih.gov |

| trans-β-Styrenesulfonyl chloride | 1.46 | 1.76 | mdpi.com |

This is an interactive table. These values for model compounds indicate the expected KSIE for this compound would be in a similar range, supporting an SN2 mechanism.

Elimination Reactions: Sulfene (B1252967) Formation

Alkanesulfonyl chlorides that possess at least one hydrogen atom on the carbon adjacent to the sulfonyl group (the α-carbon) can undergo an elimination reaction in the presence of a suitable base to form a highly reactive intermediate known as a sulfene (R₂C=SO₂). thieme-connect.de this compound, having a hydrogen atom at the C-2 position, fits this structural requirement.

The mechanism is a base-mediated 1,2-elimination. A strong, non-nucleophilic tertiary amine, such as triethylamine (B128534) or 2,6-lutidine, is typically used as the base. cdnsciencepub.comcdnsciencepub.com The base abstracts the relatively acidic α-proton, generating a carbanion intermediate. This is followed by the rapid, irreversible loss of the chloride ion from the adjacent sulfur atom to form the transient sulfene. uwo.ca In the case of this compound, this process would generate 1-methylpentylsulfene. The reaction is distinct from the nucleophilic substitution pathways described previously and opens up unique avenues of reactivity.

Sulfenes are highly electrophilic and unstable intermediates that cannot typically be isolated. ru.nl Their existence is therefore inferred through indirect methods, primarily "trapping" experiments. cdnsciencepub.comrit.edu In these experiments, the sulfene is generated in situ in the presence of a reactive substrate (a "trap") that intercepts it to form a stable, characterizable product. cdnsciencepub.com

The choice of trapping agent can provide definitive evidence for the sulfene's formation.

Nucleophilic Traps: Reaction in the presence of deuterated water (D₂O) or deuterated alcohols (ROD) is a classic method. cdnsciencepub.com The nucleophile traps the sulfene, and the resulting product, such as a deuterated sulfonate salt, will have incorporated a deuterium (B1214612) atom at the α-carbon. cdnsciencepub.com For example, the generation of 1-methylpentylsulfene in the presence of D₂O and pyridine (B92270) would yield a monodeuterated hexane-2-sulfonate salt, a result that cannot be explained by direct hydrolysis. cdnsciencepub.com

Cycloaddition Traps: Sulfenes can act as dienophiles or dipolarophiles in cycloaddition reactions. Trapping with electron-rich alkenes like enamines leads to the formation of four-membered thietane (B1214591) 1,1-dioxide rings, which are characteristic products of sulfene cycloadditions. cdnsciencepub.com

Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of these unique trapped products provides compelling evidence for the fleeting existence of the sulfene intermediate during the reaction. cdnsciencepub.comcdnsciencepub.com

Electrophilic Reactions

The Friedel-Crafts sulfonylation of arenes using sulfonyl chlorides like this compound is a classic method for forming aryl sulfones. This electrophilic aromatic substitution reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or strong Brønsted acids. scispace.comresearchgate.net The generally accepted mechanism involves the formation of a highly electrophilic sulfonylating agent.

The reaction is initiated by the interaction of the sulfonyl chloride with the Lewis acid catalyst. This coordination enhances the electrophilicity of the sulfur atom, potentially leading to the formation of a sulfonyl cation (RSO₂⁺) or a polarized complex (RSO₂Cl-AlCl₃). oup.com However, kinetic studies on similar systems have suggested that the reaction mechanism can vary depending on the specific reactants and conditions. For instance, in some cases, the rate-determining step is the formation of the σ-complex (arenium ion), while in others, the abstraction of a proton from this intermediate is rate-limiting. oup.com

Investigations into the sulfonylation of various arenes have shown that the reaction is sensitive to the electronic nature of the aromatic substrate. Electron-donating groups on the arene accelerate the reaction, while electron-withdrawing groups deactivate the ring towards electrophilic attack. scispace.comoup.com The regioselectivity of the sulfonylation is also a key aspect, with substitution patterns often favoring the para isomer due to steric hindrance at the ortho positions. scispace.comoup.com For example, the tosylation of chlorobenzene (B131634) and bromobenzene (B47551) with p-toluenesulfonyl chloride yields almost exclusively the p-substituted product. oup.com

Solid acid catalysts, such as zeolites and metal-exchanged montmorillonite (B579905) clays, have emerged as more environmentally friendly alternatives to traditional Lewis acids. scispace.com These solid acids can be reused and often lead to higher selectivity, particularly for the para isomer. The activity of these catalysts is attributed to a combination of Brønsted and Lewis acidic sites. scispace.com

Halogen Exchange Reactions

The conversion of sulfonyl chlorides to sulfonyl fluorides is a significant transformation, as sulfonyl fluorides are valuable reagents in "click" chemistry and for the synthesis of bioactive compounds. rhhz.netorganic-chemistry.org This halogen exchange reaction can be achieved using various fluorinating agents. A common method involves the use of potassium fluoride (B91410) (KF) or potassium bifluoride (KHF₂) in a suitable solvent. organic-chemistry.orgnih.gov

A simple and effective procedure for this conversion involves a direct chloride/fluoride exchange in a biphasic mixture of water and acetone (B3395972) with KF. organic-chemistry.org This method is noted for its mild conditions and high yields across a broad range of sulfonyl chlorides. organic-chemistry.org Another approach utilizes KHF₂ in dry acetonitrile (B52724) for the halogen exchange. nih.gov The choice of fluorinating agent and reaction conditions can be crucial for the successful synthesis of the desired sulfonyl fluoride.

The development of one-pot procedures, where the sulfonyl chloride is generated in situ and then converted to the sulfonyl fluoride, has also been explored. For instance, sulfonic acids can be treated with cyanuric chloride to form the sulfonyl chloride, which then undergoes chlorine-fluorine exchange. rhhz.net

The mechanism of halogen exchange at a sulfonyl sulfur atom can proceed through different pathways, primarily distinguished as either a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.com The nature of the attacking and leaving halogens, as well as the substituents on the sulfonyl group, influences the operative mechanism.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into these mechanisms. For the chloride-chloride exchange in arenesulfonyl chlorides, DFT studies support a single transition state, consistent with an Sₙ2 mechanism. mdpi.com In contrast, the fluoride exchange in benzenesulfonyl fluoride is calculated to proceed via an addition-elimination pathway, involving the formation of a trigonal bipyramidal intermediate. mdpi.com This difference is attributed to the higher electronegativity of fluorine, which favors the formation of a hypervalent sulfur intermediate.

For metal-mediated halogen exchange reactions, such as those catalyzed by copper(I), the proposed mechanism often involves an oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination. nih.gov While this is more commonly studied for aryl halides, similar principles could apply to sulfonyl halides under appropriate catalytic conditions.

The table below summarizes the proposed mechanisms for halogen exchange in sulfonyl halides based on different attacking nucleophiles.

| Attacking Nucleophile | Leaving Group | Proposed Mechanism | Key Features |

| Cl⁻ | Cl⁻ | Sₙ2 | Concerted process with a single transition state. mdpi.com |

| F⁻ | Cl⁻ | Addition-Elimination | Stepwise process involving a trigonal bipyramidal intermediate. mdpi.com |

Cascade and Tandem Reaction Sequences Involving Sulfonyl Chloride Intermediates

This compound and other sulfonyl chlorides can serve as precursors or key intermediates in cascade or tandem reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates. wikipedia.org These sequences are highly efficient in building molecular complexity from simpler starting materials. wikipedia.org20.210.105

A cascade reaction is defined as a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, under the same reaction conditions. wikipedia.org Tandem reactions are a broader category that may involve the addition of reagents or changes in conditions between steps. wikipedia.org

One example of a cascade involving a sulfonyl chloride-derived species is the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes. nih.govacs.org This sequence, promoted by a base, can involve deprotonation, nucleophilic addition to the carbonyl group, ring closure, and a Dimroth rearrangement, leading to complex heterocyclic products. nih.govacs.org

Another type of cascade is the Nucleophile-Induced Cyclization/Ring Expansion (NICE) reaction. whiterose.ac.uk In this strategy, a linear precursor containing an internal nucleophile can be cyclized and then undergo ring expansion, with sulfonyl chlorides potentially being used to generate key electrophilic sites in the precursor. whiterose.ac.uk

The design of such cascade reactions often relies on the strategic placement of functional groups that can react sequentially. The sulfonyl chloride group, with its electrophilic sulfur center, can initiate a cascade by reacting with a nucleophile, thereby unmasking a new reactive site for the subsequent transformation.

Computational and Experimental Approaches to Mechanistic Elucidation and Additive Effects

A combination of computational and experimental techniques is crucial for a thorough understanding of the reaction mechanisms involving this compound. rsc.org

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating reaction pathways, transition state structures, and the energetics of intermediates. mdpi.comrsc.orgcore.ac.uk For instance, DFT calculations have been used to rationalize the unexpected high reactivity of certain ortho-substituted arenesulfonyl chlorides in nucleophilic substitution reactions and to distinguish between Sₙ2 and addition-elimination mechanisms in halogen exchange. mdpi.com Computational studies can also predict the effects of substituents and additives on reaction rates and selectivities. rsc.org

Experimental Approaches: Kinetic studies are a cornerstone of mechanistic investigation. oup.commdpi.comresearchgate.net By measuring reaction rates under various conditions (e.g., changing reactant concentrations, solvent polarity, or temperature), one can determine the rate law and activation parameters (enthalpy and entropy of activation), which provide valuable information about the transition state. oup.commdpi.com The use of isotopic labeling, such as in kinetic solvent isotope effect (KSIE) studies, can further elucidate the role of specific atoms in the rate-determining step. researchgate.net

The identification and characterization of reaction intermediates are also critical. Spectroscopic techniques like NMR and mass spectrometry can be employed to detect and structurally characterize transient species, sometimes by trapping them with suitable reagents. rsc.org For example, in copper(I)-catalyzed sulfonylative cross-coupling reactions, a sulfinate intermediate has been successfully isolated and characterized, providing direct evidence for its role in the catalytic cycle. rsc.org

Additive Effects: The presence of additives can significantly influence the course of a reaction. Additives can act as catalysts, co-catalysts, or inhibitors, or they can alter the properties of the reaction medium. For example, in Friedel-Crafts sulfonylation, the Lewis acid catalyst is a crucial additive that activates the sulfonyl chloride. scispace.com In other cases, additives might facilitate the formation of key reactive species or suppress side reactions. rsc.org Elucidating the role of these additives often requires a combined experimental and computational approach to understand their interactions with the reactants and intermediates. rsc.org

The following table provides an overview of common experimental and computational methods used in mechanistic studies of sulfonyl chloride reactions.

| Method | Application | Information Gained |

| Experimental | ||

| Reaction Kinetics | Measuring reaction rates as a function of concentration, temperature, etc. | Rate law, activation parameters, reaction order. oup.commdpi.com |

| Isotope Effects | Using isotopically labeled reactants (e.g., KSIE). | Involvement of specific bonds in the rate-determining step. researchgate.net |

| Spectroscopic Analysis (NMR, IR, MS) | Identification of reactants, products, and intermediates. | Structural information, confirmation of reaction progress. rsc.org |

| Trapping Experiments | Adding a reagent to capture a transient intermediate. | Evidence for the existence and structure of intermediates. rsc.org |

| Computational | ||

| Density Functional Theory (DFT) | Calculating electronic structure, energies of molecules and transition states. | Reaction pathways, activation energies, geometries of intermediates and transition states. mdpi.comrsc.org |

| Molecular Dynamics (MD) | Simulating the motion of atoms and molecules over time. | Solvent effects, conformational dynamics. |

Advanced Spectroscopic Characterization and Computational Chemistry of Hexane 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For hexane-2-sulfonyl chloride, ¹H and ¹³C NMR are the primary techniques for confirming its structure.

¹H NMR Spectroscopic Signatures

While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on the analysis of analogous compounds such as hexane-1-sulfonyl chloride and butane-1-sulfonyl chloride. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of nearby protons.

In this compound, the proton on the second carbon (C2), directly attached to the sulfonyl chloride group, would be the most deshielded. This is due to the strong inductive effect of the -SO₂Cl group. This proton would likely appear as a multiplet due to coupling with the adjacent protons on C1 and C3. The terminal methyl group (C6) protons would be the most shielded, appearing as a triplet at the upfield end of the spectrum. The protons on the intermediate methylene (B1212753) groups (C3, C4, and C5) would exhibit complex multiplets with overlapping signals in the intermediate region of the spectrum.

For comparison, in butane-1-sulfonyl chloride, the multiplet for the protons on the carbon adjacent to the sulfonyl chloride group appears at approximately 3.68 ppm. acdlabs.com A patent describing the synthesis of hexane-1-sulfonyl chloride reports a triplet for the protons on the alpha-carbon at a chemical shift of around 2.2 ppm and a triplet for the terminal methyl group at 1.15 ppm. chemicalbook.com The difference in the alpha-proton shift between the 1- and 2-substituted isomers is expected due to the change in the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H on C2 | ~3.5 - 4.0 | Multiplet |

| H on C1 (CH₃) | ~1.3 - 1.5 | Triplet |

| H on C3 (CH₂) | ~1.8 - 2.2 | Multiplet |

| H on C4, C5 (CH₂) | ~1.2 - 1.6 | Multiplet |

| H on C6 (CH₃) | ~0.9 | Triplet |

Note: These are predicted values based on the analysis of similar compounds.

¹³C NMR Spectroscopic Signatures

The ¹³C NMR spectrum of this compound would be characterized by six distinct signals corresponding to the six carbon atoms in the hexane (B92381) chain. The carbon atom directly bonded to the sulfonyl chloride group (C2) would be significantly downfield due to the strong deshielding effect of the electronegative sulfur and chlorine atoms.

In the case of hexane, the carbon atoms exhibit chemical shifts at approximately 14.1 (C1/C6), 22.9 (C2/C5), and 31.9 (C3/C4) ppm. docbrown.info For this compound, the C2 carbon would be expected to shift significantly downfield. The other carbon signals would also be influenced, with the effect diminishing with distance from the sulfonyl chloride group. The terminal methyl carbon (C6) would be the least affected and would remain the most upfield signal.

For butane-1-sulfonyl chloride, the carbon attached to the sulfonyl chloride group appears at a significantly deshielded position. acdlabs.com This provides a basis for predicting the chemical shift of C2 in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | ~60 - 70 |

| C1 | ~15 - 20 |

| C3 | ~30 - 35 |

| C4 | ~25 - 30 |

| C5 | ~22 - 27 |

| C6 | ~13 - 15 |

Note: These are predicted values based on the analysis of similar compounds.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group and the alkyl chain. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

For sulfonyl chlorides in general, these bands are typically observed in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com The spectrum of butane-1-sulfonyl chloride shows strong characteristic bands in these regions. acdlabs.com The C-H stretching vibrations of the hexane chain would appear in the 2800-3000 cm⁻¹ region. acdlabs.com Additionally, C-H bending vibrations would be present in the 1300-1470 cm⁻¹ range. The S-Cl stretching vibration is expected to appear in the lower frequency region, typically around 375 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| C-H Stretch (Alkyl) | 2800 - 3000 | Medium-Strong |

| C-H Bend (Alkyl) | 1300 - 1470 | Medium |

| S-Cl Stretch | ~375 | Strong |

Note: These are characteristic ranges for alkyl sulfonyl chlorides.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those that result in a change in polarizability. For sulfonyl chlorides, the S=O stretching vibrations are also observable in the Raman spectrum. Studies on p-iodobenzene sulfonyl chloride and p-bromobenzene sulfonyl chloride have utilized Raman spectroscopy to analyze their vibrational spectra. researchgate.netnih.govnih.gov

The S-Cl stretching mode, which gives a strong band around 375 cm⁻¹ in the Raman spectra of sulfonyl chlorides, is a particularly useful diagnostic peak. cdnsciencepub.com For this compound, the Raman spectrum would show characteristic bands for the C-C and C-H vibrations of the alkyl chain, in addition to the prominent sulfonyl chloride group vibrations. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation patterns. For this compound, electron ionization (EI-MS) would be a standard method for analysis.

Molecular Ion and Fragmentation: The molecular ion (M⁺˙) peak for this compound (C₆H₁₃ClO₂S) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, the molecular ion peak for many alkanesulfonyl chlorides is often weak or absent. aip.org The fragmentation of the molecule under EI conditions is predictable and follows established pathways for this class of compounds.

The primary fragmentation pathways for alkanesulfonyl chlorides typically involve:

Loss of Chlorine: A common initial fragmentation is the cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in a [M - Cl]⁺ ion. researchgate.netresearchgate.net

Loss of Sulfur Dioxide: Following the loss of the chlorine atom, the resulting alkylsulfonyl cation can lose a molecule of sulfur dioxide (SO₂), leading to the formation of an alkyl cation. researchgate.netresearchgate.net

α-Cleavage: Cleavage of the C-S bond is another significant pathway, which can lead to the formation of a hexyl cation [C₆H₁₃]⁺ and a [SO₂Cl]⁺ fragment.

Rearrangements: In some cases, rearrangements can occur. For instance, a 1,4-rearrangement with the loss of HCl has been observed in the mass spectra of secondary n-tetradecanesulfonyl chloride isomers. core.ac.uk

A hypothetical fragmentation pattern for this compound is presented in the table below, illustrating the expected major fragments and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Notes |

| [C₆H₁₃SO₂Cl]⁺˙ | Molecular Ion | 184.03 (³⁵Cl), 186.03 (³⁷Cl) | Expected to be of low intensity or absent. |

| [C₆H₁₃SO₂]⁺ | [M - Cl]⁺ | 149.07 | Resulting from the loss of a chlorine atom. researchgate.netresearchgate.net |

| [C₆H₁₃]⁺ | [M - SO₂Cl]⁺ | 85.10 | Formation of the hexyl cation via C-S cleavage. |

| [SO₂Cl]⁺ | 98.95 (³⁵Cl), 100.95 (³⁷Cl) | Fragment corresponding to the sulfonyl chloride group. | |

| [C₄H₉]⁺ | Butyl cation | 57.07 | Further fragmentation of the hexyl chain. |

This table is illustrative and based on established fragmentation patterns for alkanesulfonyl chlorides.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

For a simple saturated alkanesulfonyl chloride like this compound, which lacks extensive chromophores (i.e., conjugated π-systems), significant absorption in the standard UV-Vis range (200–800 nm) is not expected. libretexts.org The electronic transitions available, such as σ → σ* and n → σ*, involve high-energy transitions that typically occur in the far-UV region (<200 nm). libretexts.org

In contrast, if a chromophore, such as an aromatic ring or a double bond, is introduced into the molecule, characteristic absorption bands will appear. For example, azobenzene-4-sulfonyl chloride exhibits strong absorption bands between 321-330 nm (π → π) and 435-461 nm (n → π) due to the conjugated azo group. researchgate.net Similarly, studies on sulfonyl aza-BODIPY conjugates show broad absorption bands in the 550-700 nm range. rsc.org However, for this compound itself, the UV-Vis spectrum is expected to be largely featureless in the near-UV and visible regions.

X-ray Crystallography of this compound Derivatives and Analogs

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not available, data from analogous compounds, such as perfluoroalkane disulfonyl chlorides and various aromatic sulfonyl chlorides, offer valuable insights into its likely solid-state characteristics. rsc.orgnih.gov

Solid-State Structural Parameters and Conformations

The geometry around the sulfur atom in a sulfonyl chloride group is approximately tetrahedral. Based on crystallographic data of related compounds, the key structural parameters for the sulfonyl chloride group can be estimated.

| Parameter | Typical Value Range (from analogs) | Notes |

| S=O Bond Length | 1.41 - 1.43 Å | Double bond character. |

| S-Cl Bond Length | 2.02 - 2.07 Å | Single bond. |

| S-C Bond Length | 1.75 - 1.80 Å | Single bond. |

| O=S=O Bond Angle | ~120° - 123° | |

| O=S=Cl Bond Angle | ~106° - 108° | |

| O=S=C Bond Angle | ~108° - 110° | |

| Cl-S-C Bond Angle | ~100° - 103° |

Data compiled from studies on various organic sulfonyl chlorides.

The conformation of the hexyl chain in the solid state would be influenced by packing forces, but it would likely adopt a staggered, low-energy conformation to minimize steric hindrance.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of strong hydrogen bond donors, the crystal packing of alkanesulfonyl chlorides is governed by weaker intermolecular forces.

Halogen Bonding: A significant interaction observed in the crystal structures of sulfonyl chlorides is halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom, typically a sulfonyl oxygen, of a neighboring molecule (S–Cl···O). rsc.orgsoton.ac.uk In some structures, these S–Cl···O distances are shorter than the sum of the van der Waals radii (approx. 3.27 Å), indicating a significant interaction. soton.ac.uk

van der Waals Forces: Dispersive forces are the primary interactions governing the packing of the aliphatic hexyl chains.

Studies on α,ω-di(sulfonyl chloride) perfluoroalkanes have shown that S–Cl···O halogen bonds, complemented by F···F contacts, play a crucial role in stabilizing the crystal structure. rsc.org In other aromatic systems, Cl···O interactions account for a significant percentage of the intermolecular contacts. nih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Computations

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating molecular properties when experimental data is scarce. researchgate.net DFT can be used to predict stable geometries, analyze conformational landscapes, and calculate spectroscopic properties.

Geometry Optimization and Conformational Analysis

A DFT study of this compound would begin with geometry optimization to find the lowest energy structure. The B3LYP functional with a basis set like 6-311++G(d,p) is commonly used for such calculations on organic molecules containing sulfur. researchgate.net

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the various C-C single bonds in the hexyl chain and the C-S bond.

C-S Bond Rotation: Rotation around the C₂-S bond would reveal different staggered conformations of the sulfonyl chloride group relative to the alkyl chain. Computational studies on related molecules like vinyl sulfonyl chloride predict a preference for a non-planar gauche conformation. researchgate.net

C-C Bond Rotation: The hexyl chain can exist in numerous conformations due to rotation around its C-C bonds. A systematic conformational search using computational methods would identify the global minimum energy structure as well as other low-energy conformers that might exist in equilibrium. acs.org

The results of such an analysis would provide the relative energies of different conformers, allowing for a prediction of their populations at a given temperature. This information is crucial for understanding the molecule's dynamic behavior in solution.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Computational electronic structure analysis provides profound insights into the reactivity and properties of this compound. Key to this analysis are the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For sulfonyl chlorides, the electronic structure is dominated by the highly polarized sulfonyl group. researchgate.net Computational studies on analogous alkyl and aryl sulfonyl chlorides reveal that the sulfur atom is significantly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. smolecule.com Consequently, the LUMO in such compounds is typically characterized by the sigma antibonding orbital of the sulfur-chlorine bond (σ*S-Cl). smolecule.com This localization makes the sulfur atom a potent electrophilic center, highly susceptible to attack by nucleophiles. The HOMO, in contrast, would be expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue signifies regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP would clearly illustrate the electrophilic nature of the sulfonyl group. A significant region of positive potential (blue) is anticipated around the sulfur atom, confirming it as the primary site for nucleophilic substitution reactions. Conversely, regions of high negative potential (red) would be localized on the two sulfonyl oxygen atoms, which act as hydrogen bond acceptors. nanobioletters.com The chlorine atom and the hexane chain would exhibit intermediate potential values.

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound, aiding in their structural elucidation.

Vibrational Spectroscopy (Infrared)

Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state, which correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, the most characteristic vibrations are associated with the sulfonyl group. The S=O bonds give rise to two distinct and intense stretching bands: an asymmetric stretch typically found in the 1370-1335 cm⁻¹ region and a symmetric stretch in the 1180-1160 cm⁻¹ region. The S-Cl bond stretch is expected to appear as a weaker absorption in the 600-500 cm⁻¹ range. The hexane backbone would contribute characteristic C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Asymmetric Stretch | 1370 - 1335 | Strong |

| S=O | Symmetric Stretch | 1180 - 1160 | Strong |

| S-Cl | Stretch | 600 - 500 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium-Strong |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and generate theoretical UV-Vis absorption spectra. gaussian.com Simple alkyl sulfonyl chlorides like this compound lack extensive conjugated π-systems and are therefore not expected to exhibit strong absorptions in the visible or near-UV region. biointerfaceresearch.com Any absorption would likely occur in the far-UV range and correspond to n → σ* transitions, where an electron from a non-bonding orbital (lone pair) on an oxygen or chlorine atom is excited to the σ* antibonding orbital of the S-Cl or S-C bond. researchgate.net While these transitions are generally weak (low molar absorptivity), their predicted wavelengths (λmax) can be computationally determined. researchgate.netnih.gov

Reactivity Indices and Chemical Potentials

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's stability and reactivity. These indices, calculated using DFT, are essential for characterizing the chemical behavior of this compound.

Key reactivity indices include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Based on the electronic structure of the sulfonyl chloride group, this compound is expected to be a relatively hard molecule with a high electrophilicity index. The positive potential on the sulfur atom indicates a strong propensity to act as an electrophile in reactions. smolecule.com

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Thermodynamic and Kinetic Parameter Predictions

Computational chemistry enables the accurate prediction of various thermodynamic and kinetic parameters, offering valuable data where experimental measurements are unavailable.

Thermodynamic Parameters

DFT calculations can be used to determine key thermodynamic properties of this compound in the gas phase. These include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). chemeo.com These values are fundamental for understanding the molecule's stability and its behavior in chemical equilibria. The accuracy of these predictions depends on the level of theory and basis set employed in the calculations.

Kinetic Parameters

Kinetic studies on the reactions of this compound, such as solvolysis or nucleophilic substitution, can be modeled computationally. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structure and calculate the activation energy (Ea) or activation enthalpy (ΔH‡) and activation entropy (ΔS‡). cdnsciencepub.comcdnsciencepub.com This information is critical for predicting reaction rates and understanding the factors that influence them. For instance, computational studies on the hydrolysis of methanesulfonyl chloride have shown that the activation barrier can be significantly influenced by the presence of catalyst molecules like water or methanol. acs.org Similar computational approaches could elucidate the kinetic behavior of this compound in various reaction environments.

Computational Studies on Reaction Mechanisms and Transition States

Computational modeling is indispensable for elucidating the detailed mechanisms of reactions involving sulfonyl chlorides and for characterizing the high-energy transition state structures. beilstein-journals.org The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. smolecule.comnih.gov

Studies on analogous compounds have established that these reactions typically proceed via a concerted, one-step SN2-type mechanism. mdpi.commdpi.com In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal (TBP) transition state. cdnsciencepub.com In this TBP structure, the sulfur atom is pentacoordinate, with the incoming nucleophile and the leaving chloride ion occupying the two axial positions. The two oxygen atoms and the carbon atom of the hexane group reside in the equatorial plane.

Computational methods can precisely model the geometry and energy of this transition state. acs.orgresearchgate.net The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the reaction. mdpi.com By analyzing the vibrational modes of the transition state, it is possible to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the S-Cl bond and the formation of the new bond with the nucleophile).

Noncovalent Interaction (NCI) Analysis and Hirshfeld Surfaces

The packing of molecules in the solid state and their interactions are governed by a network of noncovalent interactions. Hirshfeld surface analysis and NCI plots are two powerful computational tools used to visualize and quantify these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a method for partitioning crystal space and visualizing intermolecular contacts. scirp.org The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions, while blue spots indicate longer contacts. nih.govnih.gov

Noncovalent Interaction (NCI) Analysis

NCI analysis is based on the electron density (ρ) and its reduced density gradient (RDG). jussieu.fr It allows for the visualization of noncovalent interactions in real space. The resulting NCI plots display isosurfaces that are color-coded according to the sign of the second Hessian eigenvalue (λ₂) of the electron density:

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions. nih.gov

Red Isosurfaces: Signify strong, repulsive interactions, such as steric clashes in crowded regions. nih.gov

For this compound, NCI analysis would likely reveal large green isosurfaces around the hexane tail, indicative of van der Waals forces. Weaker attractive interactions (green or blue-green) would be expected between the sulfonyl oxygen atoms and nearby hydrogen atoms on adjacent molecules.

Topological Analyses (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of scalar fields derived from the electron density provides a rigorous framework for describing chemical bonding and reactivity.

Reduced Density Gradient (RDG): As the basis for NCI analysis, the RDG is a dimensionless quantity that identifies regions of non-covalent interaction. chemrxiv.orgchemtools.org Spikes in a plot of RDG versus electron density at low-density values are the signature of non-covalent interactions. chemtools.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the degree of electron localization in a molecule, providing a clear visual depiction of core electrons, covalent bonds, and lone pairs. ontosight.ai For this compound, these analyses would show regions of high localization corresponding to the C-C, C-H, S-C, S-O, and S-Cl covalent bonds. Pronounced localization would also be observed for the non-bonding lone pairs on the oxygen and chlorine atoms.

Average Local Ionization Energy (ALIE): The ALIE is a scalar field that represents the average energy required to remove an electron at any given point in space. Regions with low ALIE values correspond to the most reactive electron-rich sites (nucleophilic centers). In this compound, the lowest ALIE values would be found in the regions of the lone pairs on the sulfonyl oxygen atoms, identifying them as the most nucleophilic sites within the molecule.

Applications of Hexane 2 Sulfonyl Chloride in Complex Molecule Synthesis

Role as a Precursor for Sulfonamide-Containing Scaffolds in Organic Synthesis

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of medicinal chemistry and organic synthesis, yielding sulfonamide functional groups. This transformation is fundamental for creating a diverse array of sulfonamide-containing scaffolds. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. molport.com

This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of base and solvent can be critical to the success of the reaction, depending on the reactivity of the specific amine and sulfonyl chloride used.

General Reaction Scheme: R-SO₂Cl + 2 R'R''NH → R-SO₂-NR'R'' + R'R''NH₂⁺Cl⁻

Hexane-2-sulfonyl chloride, in this context, would react with various amines to produce N-substituted hexane-2-sulfonamides. These products are valuable intermediates in the synthesis of potentially biologically active molecules, as the sulfonamide group is a well-known pharmacophore present in numerous therapeutic agents.

Table 1: Representative Reactions of Sulfonyl Chlorides with Amines

| Sulfonyl Chloride | Amine | Product |

| Alkanesulfonyl Chloride | Primary Amine (R'-NH₂) | N-Alkyl-alkanesulfonamide |

| Alkanesulfonyl Chloride | Secondary Amine (R'R''NH) | N,N-Dialkyl-alkanesulfonamide |

This table illustrates the general applicability of alkanesulfonyl chlorides in the synthesis of sulfonamides.

Utility in the Formation of Sulfonate Esters for Diverse Synthetic Applications

This compound is also a key reagent for the synthesis of sulfonate esters through its reaction with alcohols. This process, often termed "sulfonylation," is critical for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate group (e.g., a hexylsulfonate), which is an excellent leaving group. youtube.comlibretexts.org This activation of alcohols opens up pathways for subsequent nucleophilic substitution or elimination reactions. libretexts.org

The mechanism involves the attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com A base, commonly pyridine, is used not only to neutralize the HCl byproduct but also to catalyze the reaction. youtube.com A significant advantage of this method is that the conversion of the alcohol to the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org

General Reaction Scheme: R-SO₂Cl + R'-OH --(Base)--> R-SO₂-OR' + Base·HCl

The resulting hexane-2-sulfonate esters can then be used in a wide variety of synthetic transformations, making this compound a valuable tool for manipulating hydroxyl-containing compounds. youtube.com

Table 2: Common Sulfonyl Chlorides Used for Alcohol Activation

| Sulfonyl Chloride | Corresponding Sulfonate Ester | Abbreviation |

| Methanesulfonyl chloride | Mesylate | Ms |

| p-Toluenesulfonyl chloride | Tosylate | Ts |

| Trifluoromethanesulfonyl chloride | Triflate | Tf |

While this table lists common reagents, this compound would react analogously to form a hexane-2-sulfonate ester.

Integration into Chiral Auxiliary and Ligand Synthesis

While specific examples detailing the use of this compound in chiral auxiliary and ligand synthesis are not prominent in the literature, the general class of sulfonyl chlorides is utilized for this purpose. Chiral sulfonamides, formed from the reaction of a sulfonyl chloride with a chiral amine, can function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. acs.org For instance, enantiopure sulfinamides, which can be derived from sulfonyl chlorides, are valuable chiral auxiliaries. orgsyn.org

Similarly, complex chiral ligands, which are crucial for asymmetric catalysis, can be constructed using sulfonyl chloride chemistry. The sulfonyl group can act as a rigid linking unit or introduce specific electronic properties to the ligand framework. The development of novel chiral ligands often involves multi-step syntheses where a sulfonyl chloride might be used to connect different chiral fragments. mdpi.comnih.gov The application of this compound in this area would lead to the incorporation of a flexible, chiral hexylsulfonyl group into the ligand structure.

Application in the Construction of Advanced Functional Materials

Sulfonyl chlorides are important reagents in materials science for the synthesis of functional polymers and materials. molport.com The sulfonyl group can be incorporated into polymer backbones or as side chains to impart specific properties such as thermal stability, conductivity, or ion-exchange capabilities. For example, polysulfonamides are a class of polymers synthesized from the reaction of disulfonyl chlorides and diamines.

The reactivity of the sulfonyl chloride group allows for its grafting onto surfaces to modify their properties. While specific applications of this compound in advanced materials are not widely documented, its ability to form stable sulfonamide and sulfonate ester linkages makes it a potential candidate for the synthesis of specialized polymers, coatings, and functionalized surfaces where the introduction of a hexyl group could influence properties like hydrophobicity or solubility.

Strategic Deployment in Multi-Step Organic Synthesis for Target Molecules

In the context of complex, multi-step organic synthesis, sulfonyl chlorides like this compound are valuable intermediates. utdallas.edu Their utility stems from their dual role: they can be used to introduce a sulfonamide group, which may be a key feature of the final target molecule, or to create a sulfonate ester, which serves as a temporary activating group for an alcohol. youtube.comutdallas.edu

The sulfonamide linkage is stable under a wide range of reaction conditions, making it a reliable functional group to carry through a synthetic sequence. nih.gov The strategic use of a sulfonyl chloride allows a chemist to perform transformations on other parts of a molecule without affecting the sulfonamide. Alternatively, activating an alcohol as a sulfonate ester allows for its controlled replacement via an Sₙ2 reaction, often with inversion of stereochemistry, which is a powerful tool in the construction of complex chiral molecules. libretexts.org

Derivatization Strategies for Analytical Applications (e.g., HPLC, LC-MS/MS)

The high reactivity of the sulfonyl chloride group makes it an excellent derivatizing agent for analytical purposes, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). academicjournals.org Many important classes of compounds, such as amines, phenols, and alcohols, lack a chromophore or a readily ionizable group, making them difficult to detect with standard UV or mass spectrometric detectors. ddtjournal.comscienceopen.com

Reacting these analytes with a sulfonyl chloride that contains a chromophore or a permanently charged group can significantly enhance their detectability. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatization reagent that introduces a highly fluorescent naphthyl group, allowing for sensitive detection of amines and phenols. ddtjournal.com this compound could be used as a derivatization agent to increase the hydrophobicity of a polar analyte, thereby improving its retention and separation in reversed-phase chromatography.

Conversely, the analysis of sulfonyl chlorides themselves can be challenging due to their high reactivity. A common strategy is to derivatize the sulfonyl chloride with a nucleophile to form a stable, easily detectable product. nih.govresearchgate.net This approach is crucial for quality control in manufacturing processes where sulfonyl chlorides are used as reagents. nih.gov

Table 3: Derivatization Approaches Involving Sulfonyl Chlorides for Analytical Chemistry

| Analytical Challenge | Derivatization Strategy | Purpose |

| Poor detection of amines/alcohols | Pre-column reaction with a chromophoric sulfonyl chloride (e.g., dansyl chloride) | Enhance UV or fluorescence detection. ddtjournal.comscienceopen.com |

| Poor ionization of analytes | Reaction with a sulfonyl chloride containing a readily ionizable group | Improve signal in mass spectrometry. academicjournals.orgddtjournal.com |

| Analysis of reactive sulfonyl chlorides | Reaction with a stable nucleophile (e.g., an amine) | Form a stable derivative for accurate quantification. nih.gov |

Development of Novel Reagents and Methodologies Based on this compound Reactivity

Research into the reactivity of sulfonyl chlorides continues to yield new synthetic methods. While this compound itself is a conventional reagent, the broader class of alkanesulfonyl chlorides is involved in the development of novel chemical transformations. For example, under the influence of a strong base, alkanesulfonyl chlorides bearing an α-hydrogen can eliminate HCl to form highly reactive intermediates called sulfenes (R₂C=SO₂). These sulfenes can then be trapped by a variety of nucleophiles and dienophiles to generate a range of complex sulfur-containing heterocycles and other adducts.

Furthermore, new methods for the synthesis of sulfonyl chlorides are continuously being developed to be more environmentally friendly and efficient, avoiding harsh reagents. researchgate.netorganic-chemistry.org Advances in catalysis have also expanded the utility of sulfonyl chlorides in reactions such as radical-mediated additions to unsaturated bonds. magtech.com.cn These ongoing developments broaden the potential applications for all sulfonyl chlorides, including this compound, in constructing novel molecular frameworks.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Protocols for Alkanesulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or chlorine gas, which present significant environmental and safety challenges. organic-chemistry.orgrsc.org Consequently, a major thrust of future research is the development of more sustainable and environmentally benign synthetic protocols.

Key areas of focus include:

Alternative Chlorinating and Oxidizing Agents: Research is moving towards the use of safer and more manageable reagents. N-chlorosuccinimide (NCS) has emerged as a promising alternative, enabling the chlorosulfonation of S-alkylisothiourea salts under mild conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org A significant advantage of this method is the potential to recycle the succinimide (B58015) byproduct back into NCS, creating a more sustainable chemical cycle. organic-chemistry.orgresearchgate.net Similarly, common household bleach (sodium hypochlorite) is being explored as a clean, economic, and atom-efficient reagent for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.com Other green oxidizing systems, such as oxone-KX (where X is Cl or Br) in water, also offer a rapid and efficient route to sulfonyl halides from thiols and disulfides. rsc.org

Benign Solvent Systems: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Future protocols will likely emphasize the use of water as a reaction medium, which has been shown to be effective for the synthesis of sulfonyl chlorides under certain conditions. rsc.orgmdpi.com

Waste Minimization: Modern synthetic methods aim to reduce waste by utilizing readily available, inexpensive starting materials and designing processes with high atom economy. organic-chemistry.org The synthesis from S-alkylisothiourea salts, which are easily prepared from alkyl halides and thiourea, is a prime example of this approach. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthetic Protocols for Alkanesulfonyl Chlorides

| Feature | Traditional Protocols | Green/Sustainable Protocols |

|---|---|---|

| Reagents | ClSO₃H, SO₂Cl₂, Cl₂ gas rsc.org | N-Chlorosuccinimide (NCS), Sodium Hypochlorite (B82951) (Bleach), Oxone organic-chemistry.orgorganic-chemistry.orgrsc.org |

| Conditions | Often harsh, requiring extreme temperatures or pressures organic-chemistry.org | Generally mild reaction conditions organic-chemistry.org |

| Solvents | Often hazardous organic solvents | Water, recyclable solvents rsc.orgmdpi.com |

| Byproducts | Toxic and/or acidic byproducts researchgate.net | Recyclable (e.g., succinimide) or benign byproducts organic-chemistry.orgresearchgate.net |

| Safety | High; reagents are often corrosive and hazardous to handle rsc.org | Improved; reagents are safer and easier to handle organic-chemistry.orgorganic-chemistry.org |

Exploration of Novel Catalytic Systems for Sulfonylation Reactions

The use of catalysts in organic synthesis offers pathways to reactions under milder conditions with greater selectivity and efficiency. While much of the research has focused on arylsulfonylation, the principles are being extended to alkanesulfonyl chlorides. acs.orgacs.org

Future exploration in this area will likely involve:

Transition-Metal Catalysis: Transition metals such as copper and ruthenium have shown significant promise in catalyzing sulfonylation reactions. acs.org These catalysts can enable novel reaction pathways, including C-H bond activation, allowing for the direct sulfonylation of substrates without pre-functionalization. acs.org For instance, copper-catalyzed systems have been developed for the sulfonylation of quinoline (B57606) N-oxides, while ruthenium catalysts have been used for meta-selective C-H sulfonylation of azoarenes. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis is a rapidly growing field that allows for the generation of radical species under exceptionally mild conditions. rsc.org This approach can be applied to generate sulfonyl radicals from precursors like sulfonyl hydrazides, which can then participate in a variety of transformations. researchgate.net Exploring the application of these methods to hexane-2-sulfonyl chloride could open up new avenues for its use in radical-mediated reactions.

Electrochemical Synthesis: Electrosynthesis represents a green and efficient tool, often avoiding the need for chemical oxidants or reductants. researchgate.net The electrochemical application of sulfonyl hydrazides to generate sulfonyl radicals for subsequent reactions is an area of active development. researchgate.net

Table 2: Emerging Catalytic Systems for Sulfonylation Reactions

| Catalytic System | Catalyst Examples | Reaction Type | Advantages |

|---|---|---|---|

| Transition-Metal | Copper (CuCl, Cu(OAc)₂), Ruthenium ([Ru(p-cymene)Cl₂]₂) acs.org | Cross-coupling, C-H activation acs.orgsioc-journal.cn | High efficiency, novel reactivity, improved selectivity acs.org |

| Photoredox | Organic dyes, Iridium complexes rsc.org | Radical-mediated reactions rsc.orgresearchgate.net | Mild, redox-neutral conditions, use of visible light rsc.org |

| Electrochemical | Carbon or nickel electrodes researchgate.net | Radical generation from sulfonyl hydrazides researchgate.net | Avoids chemical oxidants, green, efficient researchgate.net |

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool for modern drug discovery and process development. nih.gov Its application to the chemistry of this compound can accelerate research and development significantly.

Future directions include:

De Novo Design of Derivatives: Computational algorithms can be used to design novel molecules with desired properties from the ground up. nih.gov By using this compound as a starting scaffold, these tools can help design new sulfonamide or sulfonate ester derivatives with specific biological or material properties. This approach was successfully used in the design of potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitors based on a sulfonamide scaffold. nih.gov

Mechanistic Prediction and Reaction Optimization: Understanding the precise mechanism of a chemical reaction is key to optimizing its conditions. Advanced computational modeling, such as Density Functional Theory (DFT), can be used to map out reaction pathways, identify transition states, and calculate activation energies. This insight allows chemists to predict the outcome of a reaction, understand the role of catalysts, and rationally design more efficient synthetic protocols for preparing or using this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, reproducibility, and efficiency. mdpi.com Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges. mdpi.comrsc.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers many advantages for the synthesis of sulfonyl chlorides. rsc.org These reactions are often highly exothermic, and flow systems provide superior heat transfer and temperature control, which improves safety by preventing thermal runaway. rsc.orgacs.org The small reactor volumes and short residence times can lead to very high space-time yields, making the process more efficient. rsc.org Flow chemistry also allows for safer handling of hazardous reagents and can be more easily scaled up for industrial production. mdpi.comchemrxiv.org

Automated Synthesis Platforms: Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation and process optimization. nih.govfu-berlin.de An automated platform can systematically vary reaction parameters (e.g., temperature, reagent stoichiometry, residence time) to rapidly identify the optimal conditions for the synthesis of this compound. mdpi.com The integration of real-time monitoring and feedback controllers can ensure process consistency and reliability, leading to significant improvements in yield and purity. mdpi.comresearchgate.net

Table 3: Comparison of Batch Processing vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions mdpi.comrsc.org | Superior temperature control, improved safety rsc.orgacs.org |

| Scalability | Scaling up can be complex and introduce new safety risks mdpi.com | More straightforward and predictable scale-up mdpi.comresearchgate.net |

| Control | Less precise control over reaction parameters (e.g., mixing, temperature gradients) rsc.org | Exquisite control over parameters like temperature, pressure, and residence time rsc.org |

| Efficiency | Lower space-time yield mdpi.com | Higher space-time yield, often with shorter reaction times mdpi.comrsc.org |

| Reagent Handling | Large quantities of hazardous materials handled at once researchgate.net | Small quantities handled at any given time, reducing risk acs.org |

Expanding the Scope of Derivatization and Functionalization Strategies for this compound

This compound is primarily used as a precursor for sulfonamides and sulfonate esters. However, the sulfonyl chloride functional group is highly versatile and can participate in a wide range of chemical transformations. magtech.com.cn Future research will undoubtedly focus on expanding the synthetic utility of this compound.

Unexplored avenues include:

Radical Reactions: Under the right conditions (e.g., photochemical or thermal initiation), the S-Cl bond can undergo homolytic cleavage to generate a hexane-2-sulfonyl radical. This reactive intermediate could be used in a variety of radical addition and cyclization reactions to form new carbon-sulfur and carbon-carbon bonds.

Transition-Metal Catalyzed Cross-Coupling: Sulfonyl chlorides can serve as coupling partners in transition-metal-catalyzed reactions. sioc-journal.cn While often used as a source of a sulfonyl group, they can also undergo desulfonylative coupling, where the entire -SO₂Cl group is removed and replaced, effectively using the sulfonyl group as a leaving group to form C-C bonds.

Reactions with Unsaturated Systems: The reactivity of sulfonyl chlorides with unsaturated compounds like alkenes, alkynes, and imines is a rich area for exploration. magtech.com.cn These reactions can lead to diverse products through pathways such as [2+2] annulations, chlorosulfonylation, and other complex cascades, yielding novel heterocyclic and functionalized structures. magtech.com.cnresearchgate.net

By pursuing these research directions, the scientific community can enhance the synthetic utility of this compound, making it a more versatile and sustainably produced building block for applications in medicine, materials science, and organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Hexane-2-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation of hexane derivatives using chlorosulfonic acid under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the sulfonyl chloride group’s presence at the C-2 position. Gas chromatography-mass spectrometry (GC-MS) can validate purity, while elemental analysis ensures stoichiometric accuracy. New compounds require detailed spectral data and comparison to literature values for known analogs .

Q. How should experimental procedures involving this compound be documented to ensure reproducibility?

- Methodological Answer : Document reaction conditions (temperature, solvent, molar ratios), purification methods (e.g., distillation, recrystallization), and analytical instrumentation parameters (e.g., NMR pulse sequences, HPLC gradients). Follow journal guidelines to separate core data (≤5 compounds in the main text) and supplementary details (e.g., extended spectral data, failed reaction trials) in supporting information files .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and chemical-resistant lab coats. In case of spills, neutralize with sodium bicarbonate before absorption via inert materials (e.g., vermiculite). Emergency showers and eyewash stations must be accessible. Monitor airborne concentrations to comply with OSHA standards (29 CFR 1910.101) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. Perform high-resolution MS to confirm molecular formulas. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peak assignments. Compare results with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Add stabilizers like molecular sieves (3Å) to absorb moisture. Regularly validate stability via HPLC-UV to detect degradation products (e.g., hexane-2-sulfonic acid). Avoid prolonged exposure to light or elevated temperatures .

Q. How can reaction pathways involving this compound be mechanistically investigated?

- Methodological Answer : Employ isotopic labeling (e.g., ³⁶Cl) to track sulfonyl group transfer. Kinetic studies under varying temperatures and concentrations can elucidate rate laws. Trapping intermediates (e.g., using DABCO for sulfene intermediates) and analyzing via time-resolved spectroscopy provides mechanistic insights. Computational modeling (e.g., transition state analysis) complements experimental data .

Q. What analytical methods are suitable for quantifying trace impurities in this compound batches?

- Methodological Answer : Use ion-pair reversed-phase HPLC with a mobile phase containing hexanesulfonic acid sodium salt (e.g., 50 mM, pH 2.0 adjusted with trifluoroacetic acid). Detect impurities via UV at 210 nm. Validate method specificity using spiked samples and compare against reference standards .

Data Analysis and Reporting

Q. How should researchers address discrepancies between theoretical and experimental yields in sulfonylation reactions?

- Methodological Answer : Systematically evaluate variables: (1) Purity of starting materials (via GC-MS), (2) Side reactions (e.g., hydrolysis, monitored by LC-MS), (3) Catalyst efficiency (e.g., pyridine derivatives). Use design-of-experiment (DoE) frameworks to identify critical factors. Report confidence intervals and statistical significance (p < 0.05) .

Q. What ethical and reporting standards apply to studies using this compound?

- Methodological Answer : Disclose all hazards in the manuscript’s experimental section. Acknowledge funding sources and technical assistance (e.g., NMR facility access). Cite prior work on sulfonyl chloride chemistry to contextualize findings. Avoid redundant data presentation; use supplementary files for raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products